2-Amino-4-methylpentane-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentane-1-sulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This one-pot synthesis method is efficient and uses readily available reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluorinating agents, nucleophiles, and oxidizing or reducing agents . Reaction conditions are typically mild, facilitating efficient transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various sulfonamide derivatives .
Scientific Research Applications
2-Amino-4-methylpentane-1-sulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition or protein modification . This reactivity is crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H14FNO2S |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-4-methylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H14FNO2S/c1-5(2)3-6(8)4-11(7,9)10/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
VSOSLMOKKGXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)F)N |
Origin of Product |
United States |
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